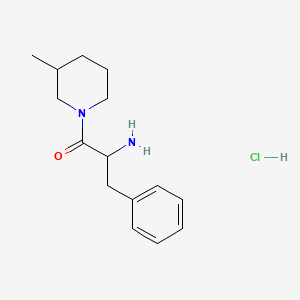
2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride
Vue d'ensemble
Description
“2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride” is a chemical compound . Unfortunately, there’s no detailed description available in the sources I found.
Molecular Structure Analysis
There’s no detailed molecular structure analysis available for this compound .Physical And Chemical Properties Analysis
Unfortunately, the physical and chemical properties of this compound are not detailed in the sources I found .Applications De Recherche Scientifique
FTY720 in Cancer Therapy
One significant area of research involves the compound FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride), which, while not the exact compound , shares structural similarities with a focus on nitrogenous organic compounds. FTY720 has been approved by the FDA for treating multiple sclerosis due to its potent immunosuppressive effects. Interestingly, it also exhibits antitumor efficacy in several cancer models, indicating the potential of similar compounds for therapeutic uses. The antitumor activity of FTY720, operating through S1PR-independent mechanisms, underscores the broader research interest in nitrogenous organic compounds for cancer therapy (Li Zhang et al., 2013).
Branched Chain Aldehydes in Foods
Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are related to the broader class of compounds including 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride, has elucidated their importance in food flavor. These studies have contributed to understanding the metabolic pathways and impact of these compounds on food quality and flavor enhancement, highlighting their relevance in food science and technology (B. Smit et al., 2009).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Further extending the scope of research, the study of organotin(IV) complexes demonstrates the anticarcinogenic and toxicological profiles of compounds that share mechanistic pathways or structural features with this compound. These complexes, utilized in various acrylates and carboxylic acid derivatives, exhibit significant biological activity, offering insights into the design and potential therapeutic applications of new drug candidates (Saqib Ali et al., 2018).
Hydroxy Acids in Cosmetic and Therapeutic Formulations
The study of hydroxy acids provides a parallel in understanding the application of organic compounds in cosmetic and therapeutic formulations. While structurally distinct, the research methodologies and application areas (e.g., treating photoaging, acne) offer a framework for exploring the potential uses of this compound in dermatological contexts (A. Kornhauser et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-6-5-9-17(11-12)15(18)14(16)10-13-7-3-2-4-8-13;/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIODFZCINOEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



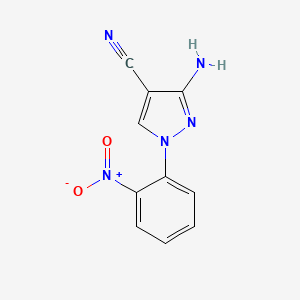


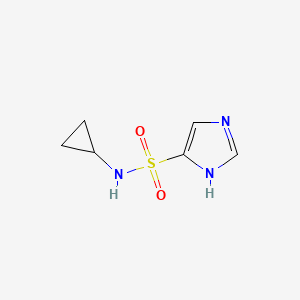
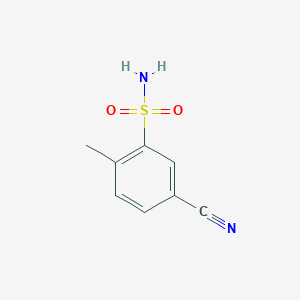
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
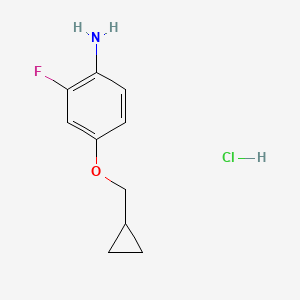
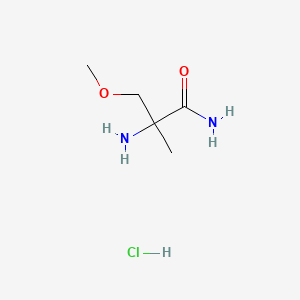
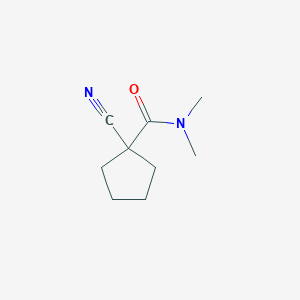

amino}acetic acid](/img/structure/B1525067.png)
![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)